Methyl 2-(1-ethyl-1h-pyrazol-5-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate typically involves the reaction of ethyl pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.
Reduction: Formation of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methyl-1H-pyrazol-5-yl)-2-hydroxyacetate
- Methyl 2-(1-phenyl-1H-pyrazol-5-yl)-2-hydroxyacetate
- Methyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
Uniqueness
Methyl 2-(1-ethyl-1H-pyrazol-5-yl)-2-hydroxyacetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-(2-ethylpyrazol-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-6(4-5-9-10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |
InChI Key |
YYPJNAHJIOBBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C(=O)OC)O |
Origin of Product |
United States |
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